1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H15ClFN3S and a molecular weight of 275.77 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group, a methyl group, and a thienylmethyl group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluoroethyl, methyl, and thienylmethyl groups. Common synthetic routes include:
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the fluoroethyl group via nucleophilic substitution reactions using fluoroethyl halides.
Step 3: Methylation of the pyrazole ring using methylating agents such as methyl iodide.
Step 4: Attachment of the thienylmethyl group through alkylation reactions using thienylmethyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the central nervous system to produce therapeutic effects .
Comparison with Similar Compounds
1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
- 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
- 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
These compounds share structural similarities but differ in the position of substituents on the pyrazole ring, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C11H15ClFN3S |
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Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
InChI Key |
JZOJDIBWVSMWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
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